3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound functionalized with an isopropyl-amino-acetyl side chain and a benzyl ester group. Its molecular formula is C₁₈H₂₇N₃O₃, with a molecular weight of 333.43 g/mol . This compound is cataloged under CAS 1354024-44-4 and is available through specialized suppliers like Shanghai Danfan Network Science & Technology .
Properties
IUPAC Name |
benzyl 3-[(2-aminoacetyl)-propan-2-ylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(2)20(16(21)10-18)15-8-9-19(11-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTONUDYUSYSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122250 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-aminoacetyl)(1-methylethyl)amino]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353965-07-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-aminoacetyl)(1-methylethyl)amino]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(2-aminoacetyl)(1-methylethyl)amino]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester , a compound characterized by its unique molecular structure, has garnered attention due to its diverse biological activities. This compound features a pyrrolidine ring and an amino acid derivative, which contribute to its potential in medicinal chemistry, particularly in pharmacological applications.
Molecular Characteristics
- Molecular Formula : C17H25N3O3
- Molecular Weight : 319.4 g/mol
- CAS Number : 919108-51-3
The compound's structure includes a benzyl ester and an isopropyl amino group, which are critical for its biological interactions and activities.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
One of the primary biological activities of this compound is its inhibition of DPP-IV, an enzyme involved in glucose metabolism and type 2 diabetes management. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control, making this compound a candidate for therapeutic applications in diabetes treatment.
Antioxidant Properties
The compound exhibits antioxidant activity, allowing it to scavenge free radicals. This property is significant for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms. The structural features of the compound allow it to interact with multiple biological targets, potentially leading to anticancer effects .
Structure-Activity Relationship (SAR)
Research has indicated that the specific combination of functional groups in this compound influences its pharmacodynamics and therapeutic potential. SAR studies reveal that modifications to the molecular structure can significantly impact biological activity .
| Compound Name | Key Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| DPP-IV Inhibitors | Amino acid derivatives | Improve glycemic control | Potential for diabetes treatment |
| Antioxidants | Free radical scavengers | Protect against oxidative stress | Implications for aging and disease |
| Anticancer Agents | Various mechanisms of action | Inhibit cancer cell proliferation | Diverse target interactions |
Computational Models
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis have been employed to predict the biological activity spectrum of this compound. These models suggest that modifications to the molecular structure can enhance its interaction with biological targets, optimizing its pharmacological profile.
Synthesis and Purity
The synthesis of this compound typically involves several steps to ensure high yields and purity necessary for biological testing. The synthetic routes often focus on maintaining the integrity of the functional groups critical for biological activity .
Scientific Research Applications
Pharmacological Activity
One of the primary applications of 3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme involved in glucose metabolism, particularly in the management of type 2 diabetes. Inhibition of this enzyme can lead to enhanced insulin secretion and improved glycemic control .
Case Study: DPP-IV Inhibition
- Objective: To evaluate the effectiveness of the compound in enhancing insulin secretion.
- Method: In vitro assays were conducted to assess the inhibition of DPP-IV activity.
- Results: The compound exhibited significant inhibitory effects on DPP-IV, suggesting its potential as a therapeutic agent for diabetes management.
Studies have indicated that this compound interacts with various biological targets beyond DPP-IV, potentially affecting multiple signaling pathways involved in metabolic regulation .
Potential Therapeutic Uses
Given its biological activity, this compound could be explored for:
- Diabetes Management: As a DPP-IV inhibitor.
- Cancer Therapy: Investigating its effects on tumor growth and metastasis.
- Neurological Disorders: Exploring neuroprotective effects due to its amino acid structure.
Chemical Reactions Analysis
Acylation Reactions
The amino group in the structure undergoes selective acylation. For example:
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Reaction with chloroacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) yields N-chloroacetyl derivatives.
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Bromo-alkanoyl chloride reacts at the amino site under anhydrous THF conditions (0°C to RT), forming intermediates for cyclization .
Key conditions :
| Reagent | Solvent | Temperature | Product Application |
|---|---|---|---|
| Chloroacetyl chloride | THF | 0°C–RT | Precursor for cyclization |
| Acetic anhydride | DCM | RT | Protected intermediates |
Nucleophilic Substitution
The chloroacetyl moiety participates in nucleophilic displacement:
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Thiol substitution : Reaction with sodium hydrosulfide (NaSH) replaces chlorine with a thiol group, enabling disulfide bond formation .
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Amine displacement : Primary amines (e.g., ethylamine) substitute the chloride in DMF at 50°C, generating secondary amides.
Kinetic data :
-
Reaction with benzyl thiol in DMF achieves >85% yield within 2 hours at 60°C.
Ester Hydrolysis
The benzyl ester is cleaved under catalytic hydrogenation or acidic/basic conditions:
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Hydrogenolysis : H₂/Pd-C in methanol removes the benzyl group, yielding the free carboxylic acid.
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Basic hydrolysis : NaOH/EtOH (reflux, 4 hours) cleaves the ester but may epimerize chiral centers.
Comparative efficiency :
| Method | Conditions | Yield (%) | Epimerization Risk |
|---|---|---|---|
| H₂/Pd-C | 1 atm, RT, 12 hours | 92 | Low |
| 2M NaOH/EtOH | Reflux, 4 hours | 78 | High |
Alkylation Reactions
The secondary amine undergoes alkylation:
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Methylation : Methyl iodide with NaH in DMF (0°C–RT) produces N-methyl derivatives.
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Benzylation : Benzyl bromide in THF with K₂CO₃ forms N-benzyl analogs .
Steric effects :
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Bulky alkylating agents (e.g., tert-butyl bromide) show reduced yields (<50%) due to steric hindrance.
Cyclization Processes
Intramolecular reactions form heterocycles:
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Base-mediated cyclization : NaH in DMF induces ring closure via deprotonation, generating 6-membered lactams .
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Mitsunobu conditions : DIAD/Ph₃P facilitates cyclization to pyrrolo-oxazolidinones .
Example :
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Cyclization of the chloroacetyl derivative with NaH yields a bicyclic scaffold (83% yield).
Protection/Deprotection Strategies
Critical for selective functionalization:
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BOC protection : Di-tert-butyl dicarbonate/NaHCO₃ shields the amino group .
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TFA deprotection : Trifluoroacetic acid removes BOC groups (0°C–RT) .
Optimized workflow :
Stereochemical Modifications
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Epimerization risk : Basic conditions (e.g., NaOH) induce racemization at the pyrrolidine C3 position.
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Chiral resolution : HPLC with cellulose-based columns separates enantiomers .
This compound’s reactivity profile enables its use as a versatile intermediate in drug discovery, particularly for protease inhibitors and peptidomimetics. Further studies should explore its catalytic asymmetric transformations and stability under physiological conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound belongs to a broader class of pyrrolidine-1-carboxylic acid benzyl esters, where substituents on the pyrrolidine ring and the amino-acetyl side chain significantly influence physicochemical and biological properties. Key analogs include:
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- Molecular Formula : C₁₅H₂₁N₃O₃
- Molecular Weight : 291.35 g/mol
- Key Difference : Replacement of the isopropyl group with a methyl group reduces steric bulk, lowering molecular weight by ~42 g/mol. This modification may enhance solubility but reduce lipophilicity compared to the target compound .
(±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester
- Molecular Formula: C₂₁H₂₃NO₄
- Molecular Weight : 353.41 g/mol
- NMR studies indicate a 1:1 rotameric mixture due to restricted rotation around the benzyl-pyrrolidine bond .
3-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
- Molecular Formula : C₁₈H₂₃ClN₂O₃
- Molecular Weight : 362.84 g/mol
- Key Difference : The chloro-acetyl and cyclopropyl groups increase electrophilicity and steric hindrance, which could enhance reactivity in nucleophilic substitution reactions. This derivative is used in synthetic intermediates for drug discovery .
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Physicochemical Properties
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
Q & A
Q. Optimization Tips :
- Monitor reaction progress using thin-layer chromatography (TLC) to minimize side products.
- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates.
- Reference Example: A patented synthesis for a structurally analogous pyrrolidine ester achieved 78% yield after optimization of coupling reagent stoichiometry .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles.
- Waste Management : Segregate chemical waste in labeled, airtight containers for professional disposal (e.g., via licensed biohazard waste companies) .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .
Basic: Which analytical techniques are recommended for structural verification?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm, benzyl ester aromatic protons at δ 7.2–7.4 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 362.18; observed ±0.001 Da).
- X-ray Crystallography : For unambiguous confirmation, as demonstrated in analogous pyrrolidine-ester compounds .
Advanced: How does the benzyl ester moiety influence enzymatic interactions, such as ACE2 inhibition?
Methodological Answer:
The benzyl ester group enhances lipophilicity, potentially improving membrane permeability and target binding. Structural analogs (e.g., pyrrolidine-1-carboxylic acid benzyl esters) exhibit ACE2 inhibition via competitive binding to the enzyme’s active site, as shown in EC₅₀ studies .
Table 1 : Comparative ACE2 Inhibition of Benzyl Ester Analogs
| Compound | EC₅₀ (µM) | Reference |
|---|---|---|
| Analog A (Phosphinoyl-benzyl ester) | 0.12 | |
| Analog B (Carboxy-propyl-benzyl ester) | 0.45 |
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Combine NMR, IR, and HRMS to cross-check functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR).
- Dynamic NMR : Resolve stereochemical ambiguities (e.g., rotamers in pyrrolidine rings) by variable-temperature ¹H NMR.
- Crystallographic Data : Use single-crystal X-ray diffraction to confirm absolute configuration, as applied in related heterocyclic esters .
Advanced: What strategies mitigate instability issues in aqueous or acidic conditions?
Methodological Answer:
- pH Stability Studies : Conduct accelerated degradation tests (pH 1–13, 37°C) monitored via HPLC. For example, benzyl esters typically hydrolyze rapidly at pH < 3, requiring buffered solutions for biological assays.
- Lyophilization : Store the compound as a lyophilized powder under inert gas to prolong shelf life.
- Protective Groups : Consider transient protection of labile groups (e.g., tert-butyl esters) during synthesis .
Advanced: How can researchers assess bioactivity while minimizing cytotoxicity?
Methodological Answer:
- Dose-Response Assays : Use cell-based models (e.g., HEK293 or primary cells) to determine IC₅₀ values for target activity vs. cytotoxicity (MTT assay).
- Selectivity Screening : Test against related enzymes (e.g., ACE1) to evaluate specificity.
- Metabolite Analysis : Identify hydrolysis products (e.g., free carboxylic acid) using LC-MS to correlate stability with toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
